

# Technical Support Center: Synthesis of 1,3-Diiodo-5-nitrobenzene

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## Compound of Interest

Compound Name: **1,3-Diiodo-5-nitrobenzene**

Cat. No.: **B1340216**

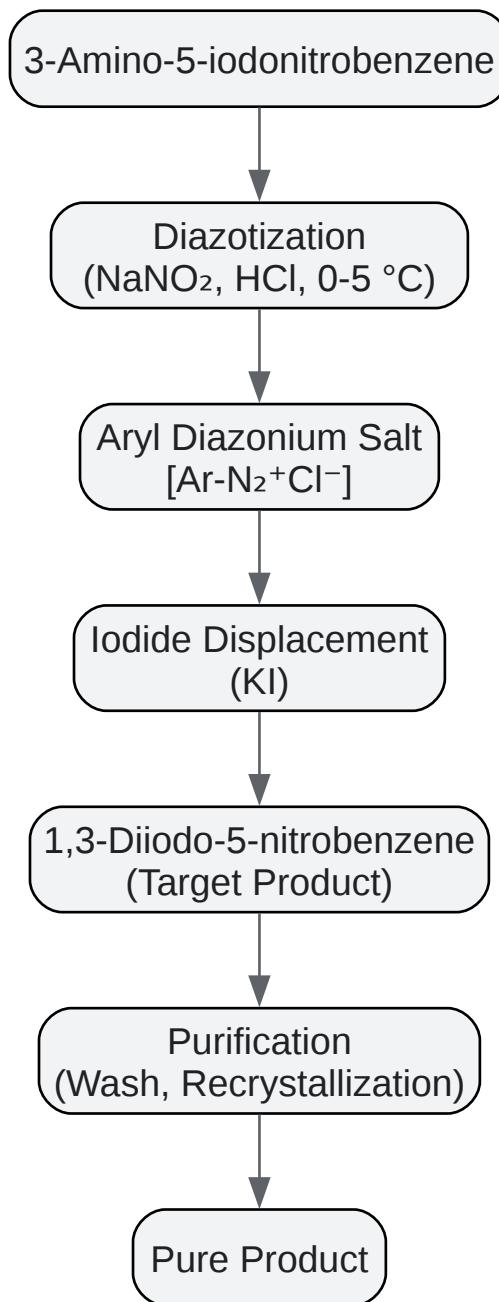
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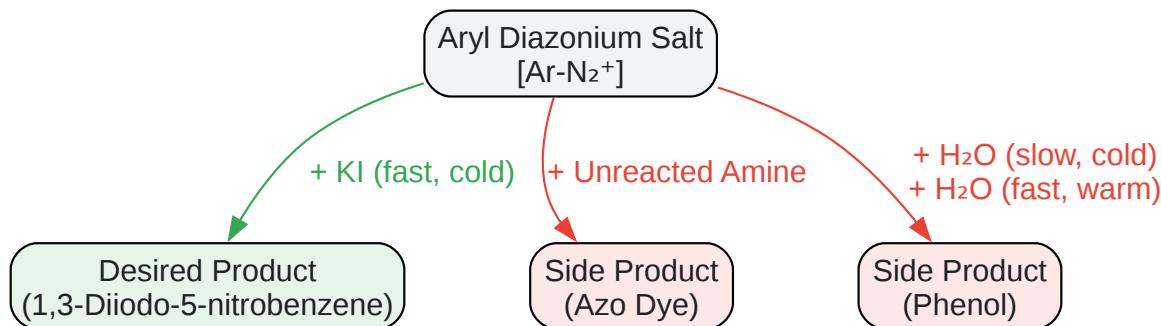
Guide for Researchers and Drug Development Professionals

## Section 1: Core Synthesis Strategy and Mechanistic Overview

The most reliable and common route to **1,3-diiodo-5-nitrobenzene** involves a Sandmeyer-type reaction, which transforms an aromatic amine into a diazonium salt, followed by displacement with an iodide nucleophile.<sup>[1]</sup> The synthesis typically begins with the diazotization of a suitable precursor, such as 3-amino-5-iodonitrobenzene, in a cold acidic solution, followed by the introduction of a potassium iodide (KI) solution.

While seemingly straightforward, the aryl diazonium salt is a highly reactive intermediate. Its fate is determined by a delicate balance of reaction conditions. Successful synthesis hinges on directing the diazonium salt towards the desired substitution pathway while suppressing competing side reactions.





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## References

- 1. Sandmeyer Reaction [organic-chemistry.org]
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